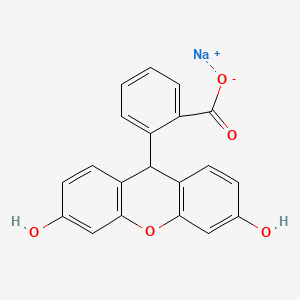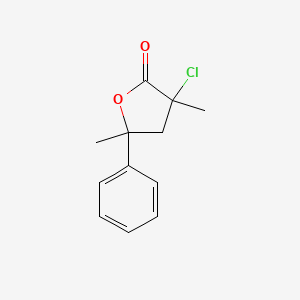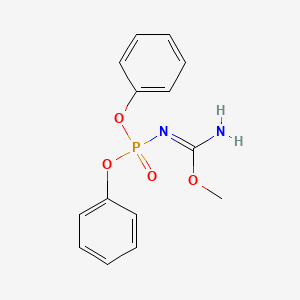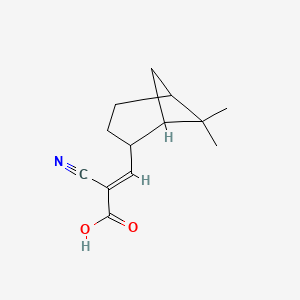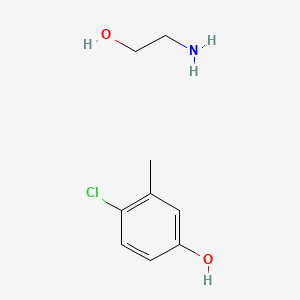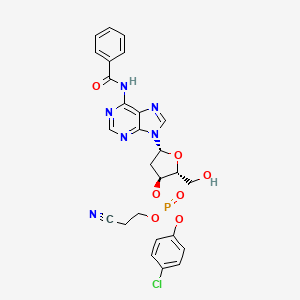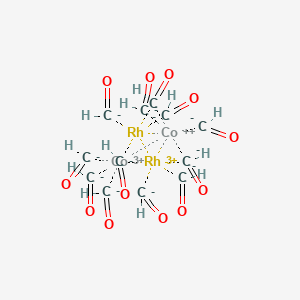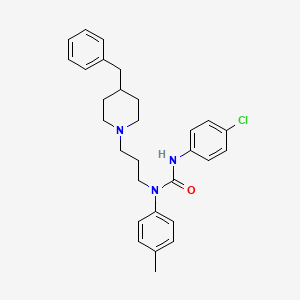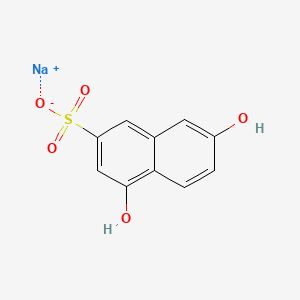
4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt is a chemical compound with the molecular formula C10H7NaO5S. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and a sulfonic acid group, which is neutralized by a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt typically involves the sulfonation of 4,7-dihydroxynaphthalene. The reaction is carried out under controlled conditions using sulfuric acid or oleum as the sulfonating agent. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, concentration, and reaction time. The final product is purified through crystallization or other suitable methods to obtain the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of alkylated or acylated naphthalene derivatives.
Applications De Recherche Scientifique
4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt: Another naphthalene derivative with similar functional groups but different substitution patterns.
1,5-Dihydroxynaphthalene-2-sulphonic acid, sodium salt: A compound with hydroxyl groups at different positions on the naphthalene ring.
Uniqueness
4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
94232-29-8 |
|---|---|
Formule moléculaire |
C10H7NaO5S |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
sodium;4,7-dihydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O5S.Na/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
RPXRJGGSNBJLNP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=C(C=C2C=C1O)S(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


